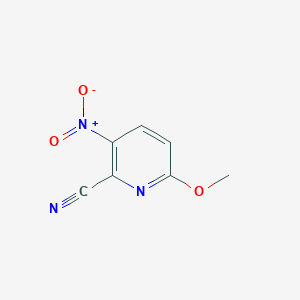

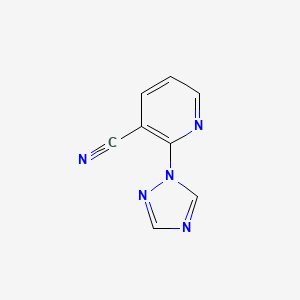

6-Methoxy-3-nitropyridine-2-carbonitrile

Overview

Description

6-Methoxy-3-nitropyridine-2-carbonitrile is a chemical compound that is synthesized from 2-Chloro-6-methoxy-3-nitropyridine . It is used as a reactant in the Suzuki and Negishi coupling reactions and serves as a fine chemical intermediate .

Synthesis Analysis

The synthesis of 6-Methoxy-3-nitropyridine-2-carbonitrile involves the reaction of 2-Chloro-6-methoxy-3-nitropyridine . This compound also plays a role in the Suzuki and Negishi coupling reactions . Another method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Chemical Reactions Analysis

6-Methoxy-3-nitropyridine-2-carbonitrile is a reactant in the Suzuki and Negishi coupling reactions . It is synthesized from 2-Chloro-6-methoxy-3-nitropyridine . The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Scientific Research Applications

Synthesis and Spectroscopic Analysis

One of the primary applications of 6-Methoxy-3-nitropyridine-2-carbonitrile and its derivatives is in the field of chemical synthesis and spectroscopy. For instance, the synthesis and X-ray analysis of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile revealed insights into its structure through various spectroscopic methods, including IR, NMR, and electronic spectroscopy. This compound demonstrates interesting optical properties, such as UV–vis absorption and fluorescence, which can be crucial in material science and chemistry (Jukić et al., 2010).

Molecular Structure and Analysis

Further research into related pyridine derivatives, such as 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile, has provided valuable information on the molecular structure and its differences from other pyridine compounds. This includes analysis of hydrogen bonds, as well as FT-IR and NMR spectroscopy, which can have implications in designing new materials and drugs (Tranfić et al., 2011).

Computational and Spectroscopic Studies

Computational calculations on related compounds, such as 5-bromo-3-nitropyridine-2-carbonitrile, offer insights into molecular structure and energy, UV-Vis spectrum, and molecular electrostatic potential. These studies are important for understanding the electronic properties and reactivity of these molecules, potentially aiding in the development of pharmaceuticals and materials science (Arulaabaranam et al., 2021).

Cytotoxic Activity and Pharmaceutical Research

Some studies on methoxypyridine derivatives, such as 2-methoxypyridine-3-carbonitrile, have focused on their cytotoxic activity against various cancer cell lines. This research is significant for drug development, particularly in finding new treatments for cancer (Al‐Refai et al., 2019).

Conformational and Vibrational Studies

Research on 2-amino-6-methoxy-3-nitropyridine, a closely related compound, has involved conformational analysis and vibrational spectroscopy using density functional theory. Such studies are crucial in understanding the physical and chemical properties of the molecule, which can be applied in various scientific fields, including biomedical research and optical material design (Premkumar et al., 2015).

properties

IUPAC Name |

6-methoxy-3-nitropyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O3/c1-13-7-3-2-6(10(11)12)5(4-8)9-7/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLBYQWJIFUMVLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-3-nitropyridine-2-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-bromo-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B3314168.png)

![2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}-N-(propan-2-yl)acetamide](/img/structure/B3314176.png)

![1-({[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]thio}acetyl)piperidine](/img/structure/B3314189.png)

![2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-cyclopentylacetamide](/img/structure/B3314195.png)

![4-[(Methylsulfanyl)methyl]benzaldehyde](/img/structure/B3314229.png)

![8-Isopropoxy-1,4-dioxaspiro[4.5]decane](/img/structure/B3314244.png)

![2-(Bromomethyl)-5-phenylbenzo[d]thiazole](/img/structure/B3314289.png)